Cyanomethyl Amide Warhead Presence Versus Carboxylic Acid Progenitor: Functional-Group Impact on Hydrogen-Bond Donor Count and Ionization State
N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide replaces the terminal –OH of the parent carboxylic acid 3-(4-isopropylphenyl)butanoic acid (CAS 53086-50-3) with an –NH–CH₂–C≡N moiety. This substitution eliminates the ionizable carboxylic acid proton (pKₐ ~4.8 for the acid), converting the molecule from an anionic species at physiological pH into a neutral, non-ionizable amide . The cyanomethyl amide introduces a nitrile group capable of reversible covalent interactions with active-site cysteine thiols or metal-coordination sites, a pharmacophoric feature documented across multiple N-cyanomethyl amide cysteine protease inhibitor patents [1]. The hydrogen-bond donor count changes from 1 (acid) to 1 (amide N–H), while the acceptor count increases from 2 (acid carbonyl + hydroxyl) to 3 (amide carbonyl + nitrile N). These differences are critical when permeability, passive diffusion, or target covalent engagement is required.
| Evidence Dimension | Hydrogen-bond donor/acceptor count and ionization state |
|---|---|
| Target Compound Data | HBD = 1 (amide N–H); HBA = 3 (amide C=O, nitrile N); neutral species at pH 7.4; MW = 244.33 |
| Comparator Or Baseline | 3-(4-Isopropylphenyl)butanoic acid (CAS 53086-50-3): HBD = 1 (carboxylic acid O–H); HBA = 2 (C=O, –OH); anionic at pH 7.4; MW = 206.28 |
| Quantified Difference | ΔHBA = +1; ionization state shifts from anionic to neutral; ΔMW = +38.05 |
| Conditions | Physicochemical property comparison based on structural analysis; no single published head-to-head assay exists for this specific compound pair |
Why This Matters
For procurement decisions in medicinal chemistry programs, the neutral amide form avoids the pH-dependent solubility and permeability limitations of the carboxylic acid progenitor, while the nitrile group provides a warhead functionality absent in the acid.
- [1] Axys Pharmaceuticals. N-Cyanomethylamides as Protease Inhibitors. U.S. Patent 6,593,327, 2003. Demonstrates that the cyanomethyl amide motif is essential for cysteine protease (cathepsin B, K, L, S) inhibition. View Source
